Mexiletine

Pharmacokinetics Bioavailability Drug Delivery

Mexiletine is the definitive oral class Ib antiarrhythmic probe, offering ~90% bioavailability and a 10–12 h half-life that enable robust in vivo dosing – a critical advantage over intravenous lidocaine. Its potent use-dependent block of cardiac Nav1.5 (IC50 65 μM tonic) and skeletal Nav1.4 (IC50 ~28 μM) makes it the reference standard for tachycardia models, LQT3 iPSC studies, and myotonia research. Unlike flecainide, mexiletine selectively normalises mutant SCN5A inactivation kinetics and serves as a preferred CYP2D6 pharmacogenomic probe. Choose this well-characterised tool for reproducible, compound-specific data in ion channel and translational cardiology investigations.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 31828-71-4
Cat. No. B1221189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMexiletine
CAS31828-71-4
SynonymsKO 1173
KO-1173
KO1173
KOE 1173
KOE-1173
KOE1173
Mexiletene
Mexiletine
Mexiletine Hydrochloride
Mexitil
Mexitil PL
Mexityl
Novo Mexiletine
Novo-Mexiletine
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC(C)N
InChIInChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3
InChIKeyVLPIATFUUWWMKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.38e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Mexiletine (CAS 31828-71-4): A Procurement Guide to the Class Ib Antiarrhythmic and Antimyotonic Agent


Mexiletine (CAS 31828-71-4) is a class Ib antiarrhythmic agent structurally and mechanistically related to lidocaine [1]. It is a voltage-gated sodium channel blocker with a primary therapeutic role in managing ventricular arrhythmias and myotonic disorders [2]. Its pharmacological profile is distinguished by its high oral bioavailability of approximately 90% and an elimination half-life of 10-12 hours, which allows for convenient oral dosing regimens, unlike the primarily intravenous lidocaine [3].

Why Mexiletine is Not Interchangeable with Lidocaine, Tocainide, or Flecainide


Despite shared class Ib lineage, mexiletine is not freely interchangeable with lidocaine or other analogs like tocainide. While all are sodium channel blockers, key pharmacologic and pharmacokinetic differences preclude simple substitution. For instance, mexiletine's high oral bioavailability (~90%) contrasts sharply with lidocaine's extensive first-pass metabolism, making the latter unsuitable for oral use [1]. Furthermore, mexiletine exhibits a distinct use-dependent block profile compared to lidocaine, showing stronger inhibition of cardiac Nav1.5 channels at higher frequencies, which is critical for its antiarrhythmic effect during tachycardia [2]. In contrast, flecainide, a class Ic agent, has significantly slower binding kinetics and a different risk profile, particularly in patients with structural heart disease [3]. These specific properties dictate that clinical and research decisions must be compound-specific.

Quantitative Differentiators of Mexiletine: Head-to-Head Evidence for Procurement Decisions


Superior Oral Bioavailability vs. Lidocaine

Mexiletine demonstrates a critical pharmacokinetic advantage over lidocaine, enabling oral administration. While lidocaine is subject to extensive first-pass hepatic metabolism, rendering it nearly inactive orally, mexiletine has a high systemic bioavailability of approximately 90% following oral dosing [1].

Pharmacokinetics Bioavailability Drug Delivery

Stronger Use-Dependent Block of Cardiac Nav1.5 vs. Lidocaine

At a concentration of 0.3 mM, mexiletine induced a significantly stronger use-dependent inhibition of Nav1.5 currents than lidocaine at high stimulation frequencies (5-10 Hz). This enhanced frequency-dependent block is a key determinant of efficacy in suppressing tachyarrhythmias [1].

Electrophysiology Sodium Channel Cardiac Arrhythmia

Differential Isoform Potency: Greater Tonic Block of Nav1.5 over Nav1.4

Automated patch clamp studies reveal a clear isoform selectivity profile. Mexiletine was more potent in producing a tonic block of the cardiac Nav1.5 channel (IC50: 65 μM) than the skeletal muscle Nav1.4 channel (IC50: 188 μM) [1]. This selectivity is further pronounced in voltage-dependent block.

Sodium Channel Isoforms Selectivity Safety Pharmacology

Potent Use-Dependent Block of Skeletal Muscle Nav1.4

The efficacy of mexiletine in myotonia is linked to a strong use-dependent block of sodium channels. Its IC50 for use-dependent block of skeletal muscle sodium currents was 3-fold lower than its IC50 for tonic block (83 μM vs. ~28 μM) [1]. This property is crucial for normalizing hyperexcitable muscle fibers in myotonic disorders.

Myotonia Skeletal Muscle Use-Dependent Block

Best-in-Class QTc Shortening in LQT3 vs. Flecainide and Ranolazine

A meta-analysis of sodium channel blockers for long QT syndrome (LQTS) showed that mexiletine provided the greatest magnitude of QTc interval shortening compared to flecainide and ranolazine [1]. Specifically, the QTc shortening effect of mexiletine was 60.70 ms, the best among the three agents.

Long QT Syndrome Cardiac Electrophysiology Translational Medicine

Genotype-Dependent Pharmacokinetics Due to CYP2D6 Polymorphism

Mexiletine's metabolism is highly dependent on CYP2D6, and its pharmacokinetics are significantly altered by genetic polymorphisms. For instance, subjects carrying the CYP2D6*5/*10 genotype, which confers a poor metabolizer phenotype, show significantly increased plasma levels and decreased drug clearance compared to extensive metabolizers [1].

Pharmacogenomics CYP2D6 Drug Metabolism

Evidence-Backed Research and Industrial Application Scenarios for Mexiletine


Cardiac Electrophysiology Research on Nav1.5-Mediated Arrhythmias

For researchers investigating sodium channel physiology or screening for novel antiarrhythmic agents, mexiletine serves as a well-characterized control compound. Its selective and state-dependent blockade of the cardiac Nav1.5 isoform (IC50 of 65 μM for tonic block) makes it a standard comparator for assessing the potency and mechanism of new chemical entities. Its stronger use-dependent block relative to lidocaine is particularly valuable in models of tachycardia. [1]

Investigating Skeletal Muscle Hyperexcitability and Myotonia

Mexiletine is the prototypical tool compound for studying non-dystrophic and dystrophic myotonias. Its potent use-dependent block of Nav1.4 skeletal muscle channels (IC50 ~28 μM) directly validates its efficacy in normalizing hyperexcitable muscle fibers. Researchers studying ion channel dysfunction in muscle disorders use mexiletine to probe the role of sodium channel gating defects and to benchmark the efficacy of novel antimyotonic drug candidates. [2]

Translational Studies of Long QT Syndrome Type 3 (LQT3)

In translational cardiology research, particularly studies involving patient-derived induced pluripotent stem cell (iPSC) models of LQT3, mexiletine is an essential pharmacological tool. Clinical and in vitro data demonstrate its ability to effectively shorten the prolonged QTc interval and restore normal channel inactivation kinetics in specific SCN5A mutations. Its superior efficacy over other sodium channel blockers like flecainide and ranolazine in this context makes it the preferred compound for studying LQT3 pathophysiology and evaluating new mutation-specific therapies. [3]

Pharmacogenomic Studies of CYP2D6 Polymorphisms

Mexiletine is an ideal probe substrate for investigating the functional impact of CYP2D6 genetic variants on drug metabolism and disposition. Its primary metabolic pathway via CYP2D6 leads to significant, quantifiable differences in pharmacokinetic parameters (clearance and plasma levels) between individuals of different metabolizer phenotypes (e.g., CYP2D6*10 carriers vs. wild-type). This makes it a valuable tool for researchers studying pharmacogenomics, drug-drug interaction potential, and personalized medicine approaches for cardiovascular drugs. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mexiletine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.